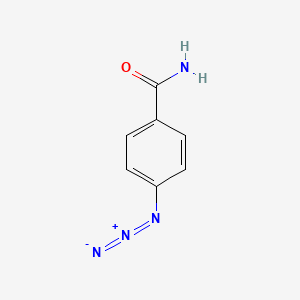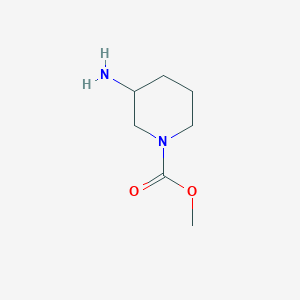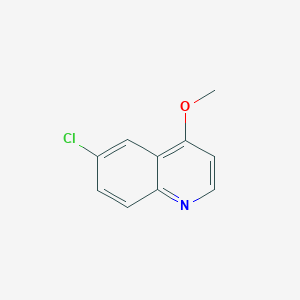
Sodium p-chlorobenzoate
概要
説明
Sodium p-chlorobenzoate, with the chemical formula C₇H₄ClNaO₂, is a white or off-white crystalline powder. It is the sodium salt of p-chlorobenzoic acid and is known for its stability under normal conditions. This compound is soluble in water and alcohol solvents and is slightly alkaline in water. It is widely used as a raw material and intermediate in organic synthesis, particularly in the preparation of drugs, pesticides, and dyes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium p-chlorobenzoate typically involves the following steps:
Dissolution: p-Chlorobenzoic acid is dissolved in an appropriate amount of an alkaline solution, such as sodium hydroxide, to generate this compound.
Filtration and Crystallization: The solution is then filtered and crystallized to obtain the crystalline product of this compound.
Drying: Finally, the product is dried to obtain pure this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of p-chlorobenzoic acid to its sodium salt.
化学反応の分析
Types of Reactions: Sodium p-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates .
科学的研究の応用
Sodium p-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolite of certain drugs.
Medicine: this compound is used in the preparation of pharmaceuticals and as a preservative in some formulations.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals
作用機序
The mechanism of action of sodium p-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it can prevent the accumulation of toxic levels of acyl- and aryl-CoA esters, which may be beneficial in conditions like Reye’s Syndrome. The compound’s effects on gluconeogenesis and urea synthesis pathways are also of interest in medical research .
類似化合物との比較
Sodium benzoate: Another sodium salt of benzoic acid, used as a preservative.
Sodium salicylate: A sodium salt of salicylic acid, used in medicine for its analgesic properties.
Sodium 4-chlorobenzoate: A closely related compound with similar chemical properties.
Uniqueness: Sodium p-chlorobenzoate is unique due to the presence of the chlorine atom in the para position, which influences its reactivity and applications. This structural feature distinguishes it from other benzoates and contributes to its specific uses in organic synthesis and industrial applications .
特性
CAS番号 |
3686-66-6 |
|---|---|
分子式 |
C7H5ClNaO2 |
分子量 |
179.55 g/mol |
IUPAC名 |
sodium;4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |
InChIキー |
GGGZYRIOKCGMOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |
正規SMILES |
C1=CC(=CC=C1C(=O)O)Cl.[Na] |
| 3686-66-6 | |
ピクトグラム |
Irritant |
関連するCAS |
74-11-3 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium p-Chlorobenzoate influence the properties of solutions containing cationic surfactants like cetyl trimethyl ammonium bromide (CTAB)?
A: Research indicates that this compound significantly impacts the behavior of CTAB solutions. [, ] Specifically, it's been observed to alter the viscosity, potentially due to interactions between the negatively charged benzoate group and the positively charged head group of CTAB, leading to the formation of thread-like aggregates. [] These structural changes can further influence the adsorption of CTAB onto various surfaces like alumina and affect the sedimentation volume of particles like titanium dioxide in these solutions. [] Additionally, studies utilizing light scattering and flow birefringence suggest that this compound, at specific molar ratios with CTAB, promotes the formation of larger micellar structures in solution. []
Q2: Can this compound be used as a reference compound in studies investigating the degradation of pollutants?
A: Yes, this compound has been successfully employed as a reference compound in advanced oxidation processes, specifically in studies evaluating the degradation of pollutants like 1,3,6-naphthalenetrisulfonic acid using ozone. [] Its known reaction rate constant with hydroxyl radicals (kOH = 3.7 × 109 M−1 s−1) makes it suitable for competitive kinetics studies to determine the degradation rate constants of target pollutants. []
Q3: Are there any studies exploring the coordination chemistry of this compound with transition metals?
A: Yes, research shows that the 4-chlorobenzoate anion (derived from Sodium 4-chlorobenzoate) can act as a ligand in coordination complexes with transition metals like Zinc (Zn). [] In a study exploring the structural diversity of Zinc(II) coordination polymers, Sodium 4-chlorobenzoate, in conjunction with 1,2-di(pyridin-4-yl)ethane, resulted in the formation of a chain-like coordination polymer structure characterized by single-crystal X-ray diffraction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)


![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

